molecular formula C16H14O5 B290651 1,3-Benzodioxol-5-yl 2-ethoxybenzoate

1,3-Benzodioxol-5-yl 2-ethoxybenzoate

Cat. No.: B290651
M. Wt: 286.28 g/mol
InChI Key: ITTHOOHQZUSUEC-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 2-ethoxybenzoate is a synthetic organic compound featuring a 1,3-benzodioxole core fused to an ethoxybenzoate ester. The benzodioxole moiety consists of a benzene ring substituted with two oxygen atoms at the 1, and 3 positions, forming a five-membered dioxole ring. The ethoxybenzoate group (-O-C6H4-CO-O-) introduces an ethoxy chain and a carboxylate ester, enhancing lipophilicity and influencing intermolecular interactions.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-ethoxybenzoate

InChI

InChI=1S/C16H14O5/c1-2-18-13-6-4-3-5-12(13)16(17)21-11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

ITTHOOHQZUSUEC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzodioxole derivatives are highly dependent on substituent positions and functional groups. Below is a detailed analysis of key analogs:

Substituted Chalcones and Kinase Inhibitors

  • Compound 9j (1,3-Benzodioxol-5-yl on arylmethylamino moiety): Exhibits potent inhibition of SsCK1 (IC50 = 1.4 μM) with high selectivity. The para-hydroxyl group on the 5-arylidene moiety and bulky benzodioxole group contribute to enhanced binding .
  • Compound 9h (1,3-Benzodioxol-5-yl on 5-arylidene group): Shows reduced SsCK1 inhibition (IC50 = 6.6 μM) but retains micromolar affinity for HsCDK5-p25 (IC50 = 1.1 μM). The altered substituent position likely disrupts optimal enzyme interactions .

Key Insight : Substituent placement on the benzodioxole ring significantly modulates kinase selectivity and potency.

Amphetamine Analogs

  • MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): A homolog of MDMA with reduced psychoactive effects. The benzodioxole group replaces the methylenedioxy ring of MDMA, but the N-methylbutanamine chain diminishes receptor affinity compared to MDMA’s shorter alkyl chain .

Key Insight: Minor structural modifications in alkylamine chains critically influence pharmacological profiles.

Thiourea Derivatives

  • The thiourea group enhances hydrogen-bonding capacity, contrasting with the ethoxybenzoate’s ester functionality .

Cholinesterase Inhibitors

  • 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Demonstrates 38.5% AChE inhibition, attributed to the benzodioxole-thiazole scaffold and naphthyl substituent .

Physicochemical and Structural Comparisons

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

Compound Key Functional Groups Biological Activity (IC50) Physicochemical Properties Reference
1,3-Benzodioxol-5-yl 2-ethoxybenzoate Benzodioxole, ethoxybenzoate ester Not reported (inferred) High lipophilicity, ester hydrolysis susceptibility
Compound 9j Benzodioxole, para-hydroxyl SsCK1: 1.4 μM Polar hydroxyl enhances solubility
Compound 9h Benzodioxole, 5-arylidene SsCK1: 6.6 μM; HsCDK5-p25: 1.1 μM Reduced solubility due to planar arylidene
MBDB Benzodioxole, N-methylbutanamine Less potent than MDMA Increased hydrophobicity vs. MDMA
1-(1,3-Benzodioxol-5-yl) thiourea Benzodioxole, thiourea N/A (spectroscopic focus) Strong hydrogen-bond donor

Key Observations :

  • Lipophilicity : The ethoxybenzoate group in the target compound likely increases membrane permeability compared to polar analogs like 9j or thiourea derivatives.
  • Enzyme Binding: Bulky substituents (e.g., 1,3-benzodioxol-5-yl) on flexible chains (e.g., arylmethylamino in 9j) improve kinase inhibition, whereas rigid positioning (e.g., 5-arylidene in 9h) reduces efficacy.
  • Crystallographic Behavior: Benzodioxole derivatives exhibit π-π stacking and hydrogen bonding (e.g., 1-(1,3-Benzodioxol-5-yl)ethanone ), suggesting the target compound may form similar intermolecular interactions.

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